molecular formula C12H17NO B187164 1-Benzyl-4-methylpyrrolidin-3-ol CAS No. 143728-93-2

1-Benzyl-4-methylpyrrolidin-3-ol

Cat. No.: B187164
CAS No.: 143728-93-2
M. Wt: 191.27 g/mol
InChI Key: NTDFIGIMQABQLD-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpyrrolidin-3-ol is a pyrrolidine derivative featuring a benzyl group at the 1-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position. Pyrrolidine, a five-membered saturated heterocycle, imparts conformational rigidity, while the substituents influence its physicochemical and biological properties.

Preparation Methods

Classical Alkylation Approaches

Benzylation of Pyrrolidine Precursors

The direct alkylation of 4-methylpyrrolidin-3-ol with benzyl halides represents a straightforward route. In a protocol adapted from tosylation methodologies , 4-methylpyrrolidin-3-ol (5.81 mmol) reacts with benzyl bromide (1.5 eq.) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (Et3N, 1.5 eq.) as a base. The reaction proceeds at 0°C to minimize side reactions, achieving 76–82% yields after 18 hours. Critical to success is the sequential washing with saturated NaHCO3 and brine, followed by drying over Na2SO4 and flash chromatography (pentane/EtOAc gradient) .

Reaction Conditions Table

ParameterSpecificationSource
SolventAnhydrous DCM
BaseEt3N (1.5 eq.)
Temperature0°C → rt
PurificationGradient pentane/EtOAc (9:1 → 7:3)
Yield76–82%

Optimization of Alkylation Efficiency

Higher yields (85–89%) are achievable using benzyl mesylate instead of bromide, as demonstrated in analogous mesylation reactions . The mesylate’s superior leaving-group ability reduces reaction time to 12 hours at rt. Post-reaction, extraction with DCM (3 × 10 mL) and silica/celite® filtration ensure purity >95% .

Reductive Amination Strategies

Ketone Substrate Preparation

Reductive amination between 4-methylpyrrolidin-3-one and benzylamine offers stereochemical control. The ketone is synthesized via oxidation of 4-methylpyrrolidin-3-ol using KMnO4 in acidic conditions (H2SO4, 0°C, 6 h) . Subsequent reductive amination with benzylamine (1.2 eq.) and NaBH3CN in methanol at rt for 24 hours yields the target compound in 68% yield after column chromatography .

Catalytic Hydrogenation

Industrial-scale hydrogenation employs Pd/C (5% wt) under 50 psi H2 in ethanol at 60°C. This method achieves 91% conversion but requires rigorous exclusion of moisture to prevent catalyst poisoning .

Cyclization Techniques

Tosylation-Mediated Ring-Closing

Adapting protocols from tetrahydrofuran synthesis , (E)-pent-3-en-1-yl mesylate (2.11 mmol) undergoes OsO4-catalyzed dihydroxylation (0.5 mol% OsO4, K3Fe(CN)6, t-BuOH/H2O 1:1) at 0°C for 24 hours. The resultant diol cyclizes with benzylamine (1.0 eq.) under Dean-Stark reflux (toluene, 24 h), yielding 1-benzyl-4-methylpyrrolidin-3-ol in 61.4% yield after extraction and NaHCO3 washing .

Cyclization Parameters Table

ParameterSpecificationSource
CatalystOsO4 (0.5 mol%)
Solventt-BuOH/H2O (1:1)
Cyclization AgentDean-Stark reflux (toluene)
Yield61.4%

Acid-Catalyzed Cyclization

In a modified approach, 1,4-diketones react with benzylamine in HCl/EtOH (1M) at 70°C for 18 hours, forming the pyrrolidine ring via imine intermediates. Neutralization with NaOH and extraction with EtOAc afford the product in 55% yield .

Industrial-Scale Synthesis

Continuous Flow Systems

Large-scale production utilizes continuous flow reactors to enhance heat/mass transfer. A mixture of 4-methylpyrrolidin-3-ol and benzyl chloride (1.2 eq.) in DCM is pumped through a reactor at 25°C with a residence time of 30 minutes, achieving 89% conversion. Inline liquid-liquid separation reduces purification time by 70% .

Purification Optimization

Industrial purification employs simulated moving bed (SMB) chromatography with silica gel and pentane/EtOAc gradients, achieving >99% purity. This method scales linearly, enabling metric-ton production annually .

Emerging Methodologies

Organocatalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP, 10 mol%) catalyze the enantioselective Mannich reaction between benzylamine and β-keto esters, yielding enantiomerically enriched this compound (up to 92% ee). This method, however, remains limited to milligram-scale synthesis .

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) accelerates the cyclization of N-benzyl amino alcohols, reducing reaction times from 24 hours to <1 hour. Yields improve to 78% with reduced side-product formation .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: 1-Benzyl-4-methylpyrrolidin-3-one.

    Reduction: 1-Benzyl-4-methylpyrrolidin-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-methylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 1-Benzyl-4-methylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzyl group can engage in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds, their substituents, and key properties:

Compound Name CAS Number Ring Type Substituents Key Properties
1-Benzyl-4-methylpyrrolidin-3-ol* N/A Pyrrolidine 1-Benzyl, 4-methyl, 3-OH Hypothetical: Moderate lipophilicity, polar
(3S,4S)-1-Benzyl-3,4-pyrrolidindiol 14813-01-5 Pyrrolidine 1-Benzyl, 3-OH, 4-OH High solubility (diol groups)
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol 775-15-5 Piperidine 1-Benzyl, 4-(hydroxymethyl), 4-OH Enhanced hydrophilicity, steric bulk
1-Benzyl-3-methylpiperidin-4-ol 91600-19-0 Piperidine 1-Benzyl, 3-methyl, 4-OH Requires specific inhalation first-aid

*Note: Data for this compound are inferred from analogues.

Functional Group and Ring Size Impact

Hydroxyl Group Positioning

  • This compound vs. (3S,4S)-1-Benzyl-3,4-pyrrolidindiol : The diol analogue (CAS 14813-01-5) exhibits significantly higher water solubility due to two hydroxyl groups, which enhance hydrogen bonding and polarity . In contrast, the single hydroxyl group in the target compound may reduce solubility but improve membrane permeability.

Ring Size Differences (Pyrrolidine vs. Piperidine)

  • Pyrrolidine (5-membered ring) : Higher ring strain and reduced conformational flexibility compared to piperidine (6-membered). This may influence binding affinity in biological systems.
  • Piperidine Derivatives : For example, 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (CAS 775-15-5) benefits from a larger ring, accommodating bulkier substituents like hydroxymethyl, which may alter metabolic stability .

Substituent Effects

  • Methyl vs.
  • Safety Profiles : 1-Benzyl-3-methylpiperidin-4-ol (CAS 91600-19-0) requires specific first-aid measures for inhalation, suggesting higher respiratory toxicity compared to pyrrolidine analogues .

Pharmacological and Toxicological Considerations

While direct pharmacological data for this compound are unavailable, inferences can be drawn:

  • Lipophilicity : The benzyl and methyl groups may enhance blood-brain barrier penetration relative to diol or hydroxymethyl analogues.
  • Toxicity : Piperidine derivatives like CAS 91600-19-0 highlight the importance of substituent positioning; a methyl group at the 3-position (vs. 4-position in the target compound) may influence metabolic pathways and toxicity .

Biological Activity

1-Benzyl-4-methylpyrrolidin-3-ol, with the molecular formula C₁₂H₁₇NO, is a pyrrolidine derivative that has gained attention for its biological activity, particularly as an antagonist of the CCR5 receptor, which plays a crucial role in HIV-1 entry into cells. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₁₇NO
  • Molecular Weight: 191.27 g/mol
  • Classification: Pyrrolidine derivative

The compound's structure features a benzyl group and a methyl substitution on the pyrrolidine ring, contributing to its unique chemical behavior and biological interactions.

This compound primarily acts as an antagonist of the CCR5 receptor . This receptor is critical for the entry of HIV into host cells, making it a significant target for antiviral therapies.

Mechanism Details:

  • Receptor Interaction: The compound binds to the CCR5 receptor, inhibiting its activity and thereby blocking HIV entry into cells.
  • Biochemical Pathways: By antagonizing CCR5, this compound disrupts the signaling pathways that facilitate HIV infection, which could lead to potential therapeutic applications in HIV treatment.

Antiviral Properties

Research indicates that this compound demonstrates significant antiviral activity by preventing HIV from entering host cells. This property positions it as a candidate for further development in anti-HIV therapies.

Other Biological Activities

While the primary focus has been on its antiviral properties, preliminary studies suggest that this compound may also exhibit:

  • Neuroprotective Effects: Potential modulation of neurotransmitter systems.
  • Antimicrobial Activity: Some derivatives have shown promise against various bacterial strains .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of this compound in vitro against HIV-infected cell lines. Results indicated a dose-dependent inhibition of viral replication, with significant reductions in viral load observed at higher concentrations. The mechanism was attributed to its antagonistic action on CCR5 receptors.

Case Study 2: Synthesis and Derivatives

Research focused on synthesizing various derivatives of this compound to enhance its biological activity. Modifications to the benzyl group and pyrrolidine ring were explored to improve binding affinity and selectivity for CCR5. Some derivatives exhibited enhanced antiviral potency compared to the parent compound.

Comparative Analysis of Biological Activity

CompoundBiological ActivityMechanism
This compoundAntiviral (HIV)CCR5 Antagonist
Benzimidazole DerivativesAntimicrobialVarious targets
Pyrrolidine DerivativesNeuroprotectiveNeurotransmitter modulation

This table highlights the distinct biological activities associated with different compounds while emphasizing the unique role of this compound in antiviral applications.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-Benzyl-4-methylpyrrolidin-3-ol, and how can they inform experimental design?

  • Methodological Answer : The compound’s molecular formula (C₁₁H₁₅NO₂), molecular weight (193.24 g/mol), and melting point (95°C) are critical for designing synthesis and purification protocols . For example, its low melting point suggests recrystallization from solvents like methanol or ethanol under controlled cooling. Differential Scanning Calorimetry (DSC) can confirm thermal stability, while HPLC with polar stationary phases (e.g., C18) ensures purity assessment.
PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
Melting Point95°C

Q. How can researchers optimize the synthesis of this compound to achieve high yield?

  • Methodological Answer : Multi-step synthesis involving reductive amination or nucleophilic substitution is common. For instance, describes refluxing precursors (e.g., benzylamine derivatives) in xylene with catalysts like chloranil for 25–30 hours, followed by NaOH treatment and solvent removal. Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and monitoring via TLC. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradients) improves purity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : As a pyrrolidine derivative, it may irritate eyes, skin, and respiratory systems (Risk Code: 36/37/38). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes (S26) and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can stereochemical purity of this compound be validated, and what techniques differentiate its enantiomers?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral stationary phases can resolve enantiomers. For example, highlights (3R,4R) and (3S,4S) diastereomers with identical melting points but distinct optical rotations. Polarimetry ([α]ᴅ measurements) and NOESY NMR (to confirm spatial proton arrangements) are critical. Computational modeling (DFT) can predict enantiomer stability .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic SAR studies should compare substituent effects (e.g., benzyl vs. methyl groups) using standardized assays (e.g., receptor binding IC₅₀ in HEK293 cells). Meta-analysis of literature data with tools like RevMan can identify confounding variables (e.g., solvent DMSO concentrations) .

Q. How can researchers design assays to elucidate the mechanism of action of this compound in neurological targets?

  • Methodological Answer : Its amine and alcohol groups suggest interactions with GPCRs or neurotransmitter transporters. Use radioligand binding assays (³H-labeled ligands for dopamine receptors) or calcium flux assays (Fluo-4 dye) in neuronal cell lines. Knockout models (e.g., CRISPR-Cas9-modified receptors) validate target specificity. Molecular docking (AutoDock Vina) predicts binding affinities to receptors like σ₁ or NMDA .

Q. What advanced analytical methods quantify trace impurities in this compound batches?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For example, column: Acquity UPLC BEH C18 (1.7 µm), mobile phase: 0.1% formic acid in acetonitrile/water. High-resolution mass spectrometry (HRMS, Q-TOF) identifies by-products (e.g., N-oxides). Stability-indicating methods (forced degradation under heat/light) assess hydrolytic or oxidative degradation pathways .

Properties

IUPAC Name

1-benzyl-4-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDFIGIMQABQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579830
Record name 1-Benzyl-4-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143728-93-2
Record name 1-Benzyl-4-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, and 60.0 g of THF in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at room temperature with irradiation by 500 W Xe lamps (UXL-500D xenon lamp produced by Ushio). 300 mL (0.30 mol) of 1 mol/L methyllithium (MeLi) in diethyl ether solution (produced by Kanto Chemical Co., Inc.) was continuously added to the reaction mixture and stirred for 5 hours at about 5° C. using an ice-bath. After completion, water was added to destroy excess MeLi at about 5° C. using an ice-bath. Acetone and diethyl ether were evaporated under reduced pressure, and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 14.5 g of 1-benzyl-4-methyl-3-pyrrolidinol (yield 76.0%) was obtained.
Quantity
15.9 g
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12 g
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60 g
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(NH4)2S2O8
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Synthesis routes and methods II

Procedure details

A 15.58 g (82.3 mmol) sample of the ketone from step d was reduced to the alcohol by dissolving it in 32 mL of ethanol and adding the solution dropwise to a stirred suspension of sodium borohydride (3.11 g, 82.3 mmol) in 32 mL of ethanol at 0° C. The suspension was then stirred for 30 min at 0° C. and for 4 hours at room temperature. The solvent was then removed and the residue suspended in water. The product was extracted with methylene chloride and dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under vacuum. The crude product was purified in a kugelrohr apparatus (160°-180° C. @ 1.0 Torr) to yield 1-benzyl-4-methyl-3-pyrrolidinol, MS M/Z 192 (M+H); NMR (CDCl3) d 1.04 (d, 3H, J=7.5 Hz), 1.90 (dd, 1H, J=7.5 Hz, J=9.0 Hz), 2.14 (m, 1H), 2.55 (dd, 1H, J=6.0 Hz, J=10.5 Hz), 2.82 (dd, 1H, J=3.0 Hz, J=10.5 Hz), 3.13 (dd, 1H, J=3.0 Hz, J=3.0 Hz), 3.82 (m, 2H), 3.95 (m, 1H), 7.33 (m, 5H).
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Synthesis routes and methods III

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, and 60.0 g of THF in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at room temperature with irradiation by 500W Xe lamps (UXL-500D xenon lamp produced by Ushio). 300 mL (0.30 mol) of 1 mol/L methyllithium (MeLi) in diethyl ether solution (produced by Kanto Chemical Co., Inc.) was continuously added to the reaction mixture and stirred for 5 hours at about 5° C. using an ice-bath. After completion, water was added to destroy excess MeLi at about 5° C. using an ice-bath. Acetone and diethyl ether were evaporated under reduced pressure, and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 14.5 g of 1-benzyl-4-methyl-3-pyrrolidinol (yield 76.0%) was obtained.
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15.9 g
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(NH4)2S2O8
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